![molecular formula C19H29N3O2 B2669413 6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097913-22-7](/img/structure/B2669413.png)
6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Cycloalkanes like cyclopropyl and cyclopentyl are cyclic hydrocarbons where the carbon atoms are arranged in a ring . Piperidin-4-yl is a heterocyclic amine . Dihydropyrimidin-4-one is a pyrimidine derivative .Aplicaciones Científicas De Investigación
Synthetic Applications
One-Pot Synthesis Techniques The synthesis of dihydropyrimidinone derivatives, including compounds with cyclopropyl and piperidinyl groups, can be achieved through one-pot synthesis techniques. These methods involve multi-component reactions that offer efficient routes to complex heterocycles, useful in drug discovery and materials science (Bararjanian, Balalaie, Rominger, & Barouti, 2010). Such synthetic strategies enhance the accessibility of dihydropyrimidinones, facilitating their study and application in various scientific fields.
Heterocycle Formation Cyclopropenone derivatives, interacting with cyclic imines, lead to the formation of pyrrolizidines and indolizidines, showcasing the versatility of cyclopropyl-containing compounds in synthesizing complex heterocyclic structures (Kondakal, Qamar, & Hemming, 2012). This is particularly relevant for the synthesis of natural product analogues and pharmaceuticals, where the introduction of cyclopropyl groups can influence biological activity and molecular stability.
Biological Activity Exploration
Antimicrobial Activities Dihydropyrimidine derivatives exhibit antimicrobial activities, suggesting the potential of "6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" in contributing to the development of new antimicrobial agents. The cyclocondensation of related compounds has been explored for their antimicrobial potential, highlighting the importance of structural diversity in enhancing activity (Dangar, 2017).
Topoisomerase II Inhibition Compounds structurally related to dihydropyrimidinones have shown activity against mammalian topoisomerase II, an enzyme critical in DNA replication and cell cycle control. This suggests the potential research application of "this compound" in cancer research and therapy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
Propiedades
IUPAC Name |
6-cyclopropyl-3-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-18-11-17(16-3-4-16)20-14-22(18)12-15-5-9-21(10-6-15)13-19(24)7-1-2-8-19/h11,14-16,24H,1-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWABVCKYOTXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(CC2)CN3C=NC(=CC3=O)C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

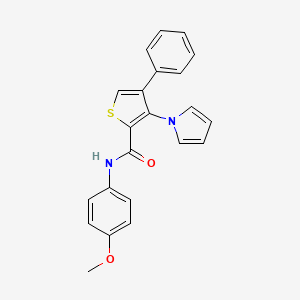
![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)
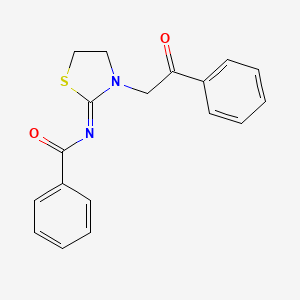

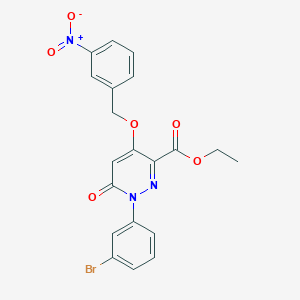
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2669342.png)
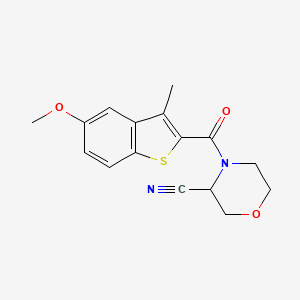

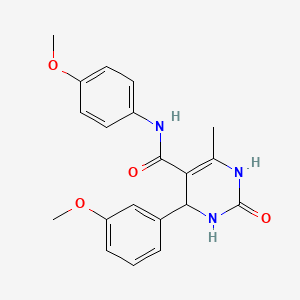
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)
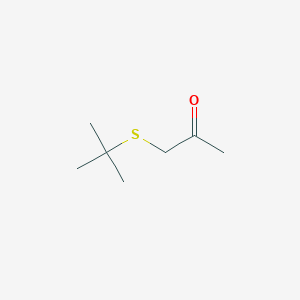
![1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2669351.png)
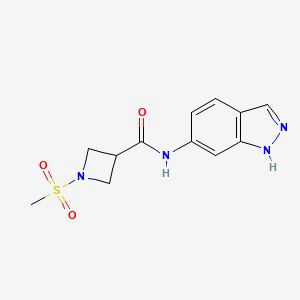
![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)